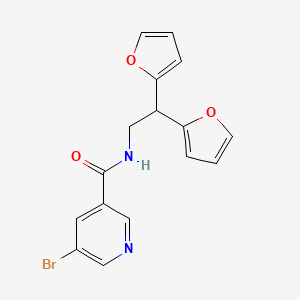

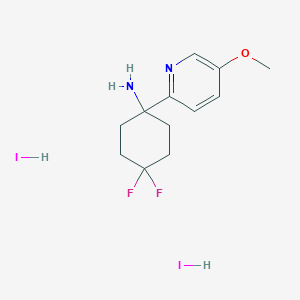

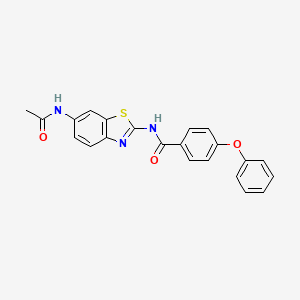

3-(4-甲氧基苯基)-N-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)乙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been explored through various methods. In one study, the derivative N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was synthesized using a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2, showcasing a method to obtain complex molecules with potential biological activity . Another research effort synthesized a series of 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines using a three-component reaction involving 3,4-methylendioxyaniline, benzaldehydes, and isoeugenol, which were then tested for antitumor and cytotoxic activities . These studies demonstrate the versatility of synthetic approaches to create a variety of tetrahydroquinoline derivatives with potential pharmacological properties.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been characterized using various analytical techniques. For instance, the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was determined by X-ray diffraction analysis, revealing a triclinic system with specific cell parameters and the presence of intermolecular hydrogen bonds . This detailed structural information is crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives can be inferred from their structural properties and substituent effects. For example, the presence of a methoxy group and a methoxycarbonyl group in the anilinoquinazoline framework was found to be essential for the high cell growth inhibition activity of a synthesized indenopyrazole, suggesting that these groups may play a role in the compound's ability to inhibit tubulin polymerization . Similarly, the synthesis of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines and their examination for dopamine-like activity indicate that the size of the N-alkyl group can significantly affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are closely related to their molecular structure. The crystalline form, as determined by X-ray powder diffraction, provides insights into the stability and solubility of the compounds . The presence of specific functional groups, such as methoxy or hydroxy groups, can influence the compound's polarity, solubility in various solvents, and its ability to form hydrogen bonds, which are important factors in drug design and development .

科学研究应用

多巴胺激动剂性质

四氢喹啉衍生物的主要应用之一是研究多巴胺激动剂性质。研究表明,某些四氢喹啉化合物表现出类似多巴胺的活性,可以扩张肾动脉,并表现出与已知多巴胺激动剂类似的药理作用 (Jacob 等人,1981)。这表明在治疗与多巴胺功能障碍相关的疾病(如帕金森病和某些类型的成瘾)方面具有潜在应用。

心血管研究

四氢异喹啉已被研究其对血压、呼吸和血管平滑肌的影响,从而深入了解其潜在的心血管应用。这些化合物表现出不同程度的升压和降压活性,影响血压和心率 (Fassett & Hjort,1938)。了解这些作用有助于开发新的心血管药物,为高血压或低血压提供靶向治疗。

抗菌和抗癌活性

四氢喹啉衍生物的结构框架已被探索其抗菌和抗癌活性。对四氢异喹啉的 N-烷基衍生物的研究显示出有希望的生物活性,表明在开发新的抗菌剂方面具有潜在应用 (Bai 等人,2012)。此外,某些衍生物对癌细胞系表现出细胞毒活性,表明它们在癌症研究和治疗开发中具有潜在用途 (Tumosienė 等人,2020)。

荧光染料和粒度测定

四氢喹啉衍生物的荧光特性已被用于开发用于粒度测定和其他分析技术的新型荧光染料 (Geddes 等人,2000)。这些染料在广泛的 pH 范围内表现出强荧光,使其成为生物研究中的有价值的工具,可用于标记和追踪细胞成分。

属性

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-24-15-3-4-19-16-18(7-11-21(19)24)13-14-23-22(25)12-8-17-5-9-20(26-2)10-6-17/h5-7,9-11,16H,3-4,8,12-15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMISDQNMKMMNSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)

![methyl 3-(N-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2506798.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline](/img/structure/B2506812.png)